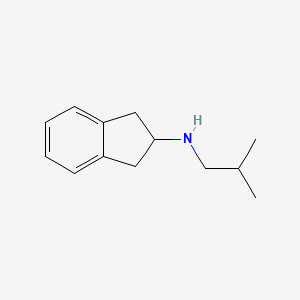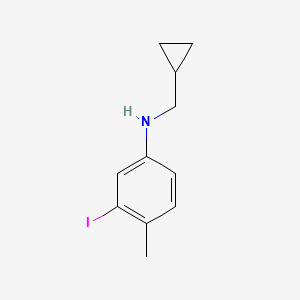![molecular formula C10H13BO3 B12068126 [3-(2-Methyloxetan-2-yl)phenyl]boronic acid CAS No. 1261999-43-2](/img/structure/B12068126.png)
[3-(2-Methyloxetan-2-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Methyloxetan-2-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methyloxetane moiety. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methyloxetan-2-yl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C in a suitable solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2-Methyloxetan-2-yl)phenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using acidic conditions or specific catalysts.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Protodeboronation: Reagents include acids like hydrochloric acid (HCl) or catalysts such as palladium on carbon (Pd/C).
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl or styrene derivatives, depending on the coupling partner used.
Protodeboronation: The major product is the corresponding aryl or vinyl compound without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
[3-(2-Methyloxetan-2-yl)phenyl]boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of [3-(2-Methyloxetan-2-yl)phenyl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the 2-methyloxetane moiety, making it less sterically hindered and potentially more reactive in certain contexts.
[3-(2-Hydroxyethyl)phenyl]boronic Acid: Contains a hydroxyethyl group instead of a methyloxetane, which may influence its reactivity and solubility.
Uniqueness
The presence of the 2-methyloxetane moiety in [3-(2-Methyloxetan-2-yl)phenyl]boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
1261999-43-2 |
|---|---|
Molekularformel |
C10H13BO3 |
Molekulargewicht |
192.02 g/mol |
IUPAC-Name |
[3-(2-methyloxetan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-10(5-6-14-10)8-3-2-4-9(7-8)11(12)13/h2-4,7,12-13H,5-6H2,1H3 |
InChI-Schlüssel |
ZTCMDGTXEZVWQT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2(CCO2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)




![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)





